molecular formula C10H11F2NO3 B1425666 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide CAS No. 1275755-34-4

2-(difluoromethoxy)-N-methoxy-N-methylbenzamide

Cat. No.: B1425666
CAS No.: 1275755-34-4
M. Wt: 231.2 g/mol
InChI Key: HXPUTJKACGZMBO-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide is an organic compound characterized by the presence of difluoromethoxy, methoxy, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzamide derivative.

    Introduction of Difluoromethoxy Group: This step often involves the use of difluoromethylating agents such as difluoromethyl ether or difluoromethyl iodide under basic conditions.

    Methylation: The methyl group is introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of difluoromethoxybenzaldehyde or difluoromethoxybenzoic acid.

    Reduction: Formation of 2-(difluoromethoxy)-N-methoxy-N-methylbenzylamine.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    2-(Trifluoromethoxy)-N-methoxy-N-methylbenzamide: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and biological activity.

    2-(Methoxy)-N-methoxy-N-methylbenzamide: Lacks the fluorine atoms, resulting in different chemical properties and potentially lower biological activity.

Uniqueness: 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-13(15-2)9(14)7-5-3-4-6-8(7)16-10(11)12/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPUTJKACGZMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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